molecular formula C16H26ClNO B13755386 N,N-Dimethyl-2-((1-phenylcyclohexyl)oxy)ethylamine hydrochloride CAS No. 108982-92-9

N,N-Dimethyl-2-((1-phenylcyclohexyl)oxy)ethylamine hydrochloride

Cat. No.: B13755386
CAS No.: 108982-92-9
M. Wt: 283.83 g/mol
InChI Key: NHJVYTOUMXUNKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2-((1-phenylcyclohexyl)oxy)ethylamine hydrochloride is a synthetic amine derivative characterized by a phenyl-substituted cyclohexyl ether moiety linked to a dimethylaminoethyl chain. Its molecular structure combines a lipophilic cyclohexyl ring with a phenyl group, creating a bulky aromatic-cycloaliphatic system.

Properties

CAS No.

108982-92-9

Molecular Formula

C16H26ClNO

Molecular Weight

283.83 g/mol

IUPAC Name

dimethyl-[2-(1-phenylcyclohexyl)oxyethyl]azanium;chloride

InChI

InChI=1S/C16H25NO.ClH/c1-17(2)13-14-18-16(11-7-4-8-12-16)15-9-5-3-6-10-15;/h3,5-6,9-10H,4,7-8,11-14H2,1-2H3;1H

InChI Key

NHJVYTOUMXUNKC-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCOC1(CCCCC1)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

  • Molecular Formula: C16H26ClNO
  • Molecular Weight: Approximately 283.85 g/mol (including hydrochloride)
  • IUPAC Name: N,N-Dimethyl-2-(1-phenylcyclohexyl)oxyethanamine hydrochloride
  • CAS Number: 46851-64-3
  • Structural Features: The compound contains a tertiary amine (dimethylamino group) connected through an ethoxy linker to a 1-phenylcyclohexyl moiety, with the amine protonated as a hydrochloride salt.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N,N-Dimethyl-2-((1-phenylcyclohexyl)oxy)ethylamine hydrochloride typically involves the following key steps:

  • Formation of the 1-phenylcyclohexanol intermediate or equivalent cyclohexyl phenyl derivative.
  • Introduction of the 2-(N,N-dimethylamino)ethyl moiety via nucleophilic substitution or etherification.
  • Conversion to the hydrochloride salt for enhanced stability and handling.

Reported Synthetic Routes

Etherification via Nucleophilic Substitution

One common approach involves the reaction of 1-phenylcyclohexanol with N,N-dimethylaminoethyl halides (e.g., 2-chloro-N,N-dimethylethanamine) under basic or acidic conditions to form the ether linkage. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at elevated temperatures to promote substitution.

Reaction Scheme:

$$
\text{1-Phenylcyclohexanol} + \text{Cl-CH}2\text{-CH}2\text{-N(CH}3)2 \xrightarrow[\text{Base}]{\text{Solvent, Heat}} \text{N,N-Dimethyl-2-(1-phenylcyclohexyl)oxyethanamine}
$$

The free base is subsequently converted to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent like ethanol or ether.

Reductive Amination and Subsequent Ether Formation

Alternative synthesis involves reductive amination of 1-phenylcyclohexanone with N,N-dimethylethanolamine, followed by conversion to the hydrochloride salt. This method may employ reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent DMF, Acetonitrile, Ethanol Polar aprotic solvents favor nucleophilic substitution
Temperature 60–120 °C Elevated temperature accelerates reaction
Catalyst/Base Potassium carbonate, Sodium hydride, or acid for salt formation Base promotes substitution; acid used for salt formation
Reaction Time 4–24 hours Depends on scale and reagent purity
Pressure (for catalytic methods) 1–15 MPa (hydrogenation) Applicable in catalytic N-methylation

Research Findings and Yields

  • Yields for the nucleophilic substitution route typically range between 60% and 85%, depending on reaction scale and purification methods.
  • Catalytic N-methylation processes reported for structurally similar compounds achieve yields up to 70% with high selectivity.
  • Purification is commonly performed by recrystallization of the hydrochloride salt from ethanol or ethereal solutions to ensure high purity.

Comparative Analysis of Preparation Routes

Method Advantages Disadvantages Yield Range (%)
Nucleophilic substitution Straightforward, widely used Requires halide intermediates, longer reaction times 60–85
Reductive amination + etherification Potential for one-pot synthesis Requires careful control of reducing conditions 50–75
Catalytic N-methylation High selectivity, industrial scalability Requires specialized catalysts and equipment ~70

Perspectives from Varied Sources

  • Patent literature emphasizes the importance of catalyst selection and reaction parameters for optimizing yield and purity in related amine-ether syntheses.
  • Organic synthesis databases highlight the necessity of anhydrous conditions and controlled temperature to minimize side reactions and degradation.
  • Recent academic reviews suggest that modifications in solvent systems and catalyst supports could further improve reaction efficiency and environmental sustainability, though specific studies on this compound remain limited.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-[2-(1-phenylcyclohexyl)oxyethyl]azanium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl-[2-(1-phenylcyclohexyl)oxyethyl]azanium chloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of dimethyl-[2-(1-phenylcyclohexyl)oxyethyl]azanium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, pharmacological, and research data for N,N-Dimethyl-2-((1-phenylcyclohexyl)oxy)ethylamine hydrochloride and its analogs:

Compound Name Molecular Formula Key Structural Features Pharmacological Activity Research Findings References
N,N-Dimethyl-2-((1-phenylcyclohexyl)oxy)ethylamine HCl C17H26NOCl·HCl (hypothetical) Phenylcyclohexyloxy, dimethylaminoethyl chain Potential CNS activity (theorized) Structural similarity to sigma-1 ligands and SNRIs; metabolism likely influenced by cyclohexyl-phenyl group
Venlafaxine Hydrochloride C17H27NO2·HCl 4-Methoxyphenyl, hydroxycyclohexyl, dimethylaminoethyl Serotonin-norepinephrine reuptake inhibitor (SNRI) Inhibits SERT and NET; metabolized to O-desmethylvenlafaxine (active metabolite)
Orphenadrine Citrate C18H23NO·C6H8O7 o-Methyl-diphenylmethoxy, dimethylaminoethyl Muscle relaxant, anticholinergic Acts on muscarinic receptors; used for musculoskeletal pain
Diphenhydramine Hydrochloride C17H21NO·HCl Diphenylmethoxy, dimethylaminoethyl Antihistamine, sedative H1 receptor antagonist; crosses blood-brain barrier
2-[[1-(4-Chlorophenyl)cyclohexyl]oxy]-N,N-diethyl-ethylamine HCl C21H30ClNO·HCl (hypothetical) 4-Chlorophenylcyclohexyloxy, diethylaminoethyl Suspected sigma-1 receptor ligand Halogen substitution may enhance receptor binding affinity
NE-100 Derivatives (e.g., NE-537) C24H34NO3Cl Phenylethoxy on methoxyphenyl, alkyl substitutions Sigma-1 receptor ligands High selectivity for sigma-1 receptors; alkyl chain length modulates potency

Key Comparative Insights

Structural Variations and Pharmacological Outcomes Aromatic Substituents: Venlafaxine’s 4-methoxyphenyl group is critical for serotonin/norepinephrine reuptake inhibition, whereas the target compound’s phenylcyclohexyloxy group may shift activity toward sigma receptors or other targets due to increased lipophilicity and steric bulk . Ether Linkages: Orphenadrine and Diphenhydramine share ether-linked aromatic systems (diphenylmethoxy), but the target compound’s cyclohexyl-phenyl ether likely alters metabolic stability and receptor engagement compared to these anticholinergics . Halogenation: The 4-chlorophenyl analog () demonstrates how halogen substitution can enhance receptor affinity, suggesting that the target compound’s unsubstituted phenyl group may prioritize different interactions .

Receptor Binding and Selectivity Sigma-1 Receptor: NE-100 derivatives () highlight the importance of alkyl chain modifications for sigma-1 affinity. Monoamine Transporters: Venlafaxine’s SNRI activity is absent in the target compound due to the lack of a 4-methoxyphenyl group, which is essential for SERT/NET inhibition .

Metabolic and Safety Profiles

  • Metabolism : Venlafaxine undergoes CYP2D6-mediated demethylation to an active metabolite, while the target compound’s cyclohexyl-phenyl ether may resist oxidative metabolism, prolonging its half-life .
  • Anticholinergic Effects : Orphenadrine and Diphenhydramine exhibit significant anticholinergic side effects (e.g., dry mouth, sedation). The target compound’s structural divergence may reduce such effects, though this requires validation .

Biological Activity

N,N-Dimethyl-2-((1-phenylcyclohexyl)oxy)ethylamine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C₁₈H₂₃ClN₂O and a molecular weight of approximately 283.845 g/mol. Its structure features a dimethylamino group, an ether linkage, and a cyclohexyl moiety substituted with a phenyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly concerning its effects on the central nervous system (CNS). Key findings include:

  • Analgesic Properties : Preliminary studies suggest that this compound may interact with opioid receptors, which could explain its potential analgesic effects. Such interactions are critical for understanding its therapeutic applications in pain management.
  • Anesthetic Effects : Due to structural similarities with other psychoactive compounds, it is hypothesized that this compound may possess anesthetic properties. However, detailed studies are still required to clarify these effects.

The biological mechanisms underlying the activity of this compound are not fully elucidated. However, it is believed to influence neurotransmitter systems in the CNS. The compound's interaction with various receptors, particularly those associated with pain modulation and sedation, warrants further investigation.

Comparative Analysis with Similar Compounds

To contextualize the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Characteristics
N,N-DimethyltryptamineIndole structure, dimethylated nitrogenStrong psychoactive properties; serotonergic activity
1-(1-Phenylcyclohexyl)piperidinePiperidine ring, phenyl substitutionPotent analgesic effects; used as an anesthetic
N,N-Diethyl-m-toluamide (DEET)Aromatic ring, amine functionalityWidely used as an insect repellent
3-Methoxy-N,N-dimethylbenzeneethanamineMethoxy group on aromatic ringPotential stimulant properties; less studied than others

This compound is distinct due to its specific combination of structural elements that confer unique biological activities compared to these similar compounds.

Q & A

Q. What are the optimal synthetic routes for N,N-Dimethyl-2-((1-phenylcyclohexyl)oxy)ethylamine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves alkylation of 1-phenylcyclohexanol with a dimethylaminoethyl halide under controlled pH (7–9) and temperature (60–80°C) to form the ether linkage. Purification via recrystallization in ethanol or methanol is critical to remove unreacted starting materials. Reaction yields (60–75%) depend on inert atmosphere (N₂/Ar) to prevent oxidation of the dimethylamino group . Impurity profiles (e.g., unreacted cyclohexanol derivatives) should be monitored using HPLC with UV detection at 254 nm .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify the dimethylamino group (δ 2.2–2.4 ppm for N–CH₃) and the cyclohexyl ether linkage (δ 3.5–4.0 ppm for O–CH₂). X-ray crystallography can resolve stereochemical ambiguity in the cyclohexyl ring conformation. Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 293.8 ([M+H]⁺) and chloride adducts .

Q. What are the key physicochemical properties critical for experimental design?

  • Methodological Answer : Key properties include solubility (≥50 mg/mL in water due to the hydrochloride salt), logP (predicted ~2.1 via PubChem data), and thermal stability (decomposition >200°C). Aqueous solutions should be stored at 4°C to prevent hydrolysis of the ether bond. pH-dependent stability studies (pH 3–9) are recommended for biological assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological data between this compound and its structural analogs (e.g., venlafaxine derivatives)?

  • Methodological Answer : Contradictions in receptor binding (e.g., serotonin/norepinephrine reuptake inhibition) may arise from differences in the cyclohexyl substituent’s steric effects. Conduct molecular docking simulations to compare interactions with target proteins (e.g., SERT/NET). Validate using in vitro competitive binding assays with radiolabeled ligands (³H-paroxetine for SERT). Cross-reference with analogs like (±)-venlafaxine hydrochloride, which shares a cyclohexanol moiety but differs in substitution patterns .

Q. What challenges exist in developing sensitive analytical methods for detecting trace impurities or degradation products?

  • Methodological Answer : Major impurities include N,N-dimethyl-2-hydroxyethylamine (hydrolysis byproduct) and 1-phenylcyclohexanol (unreacted precursor). Use UHPLC-MS/MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) for detection limits <0.1%. Quantify impurities against USP/PhEur standards (e.g., diphenhydramine impurity B) with strict adherence to ICH Q3A/B guidelines .

Q. What strategies optimize solubility and stability in biological assays without compromising pharmacological activity?

  • Methodological Answer : For in vivo studies, use cyclodextrin-based formulations (e.g., sulfobutyl ether-β-cyclodextrin) to enhance aqueous solubility while maintaining blood-brain barrier permeability. For in vitro assays, prepare stock solutions in DMSO (<0.1% final concentration) with buffered saline (PBS, pH 7.4). Stability studies under assay conditions (e.g., 37°C, 24 hrs) should confirm <5% degradation via LC-MS monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.